molecular formula C14H14N2O2 B2867234 4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone CAS No. 16435-04-4

4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone

Cat. No.: B2867234
CAS No.: 16435-04-4
M. Wt: 242.27 g/mol
InChI Key: BYJHTDOYXMLKFQ-GDNBJRDFSA-N
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Scientific Research Applications

4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone has several applications in scientific research:

Preparation Methods

The synthesis of 4-hydroxy-3-methoxybenzaldehyde phenylhydrazone typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization.

Chemical Reactions Analysis

4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone can be compared with other similar compounds, such as:

  • 4-Hydroxy-3-methoxybenzaldehyde semicarbazone
  • 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone
  • 4-Hydroxy-3-methoxybenzaldehyde oxime

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. For example, semicarbazones and thiosemicarbazones are known for their potential as anticancer agents, while oximes are often used in the synthesis of pharmaceuticals .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone involves the reaction of 4-Hydroxy-3-methoxybenzaldehyde with phenylhydrazine in the presence of a suitable catalyst.", "Starting Materials": [ "4-Hydroxy-3-methoxybenzaldehyde", "Phenylhydrazine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-Hydroxy-3-methoxybenzaldehyde and phenylhydrazine in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent and dry it under vacuum.", "Step 6: Characterize the product using suitable analytical techniques such as NMR spectroscopy and mass spectrometry." ] }

CAS No.

16435-04-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methoxy-4-[(Z)-(phenylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C14H14N2O2/c1-18-14-9-11(7-8-13(14)17)10-15-16-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b15-10-

InChI Key

BYJHTDOYXMLKFQ-GDNBJRDFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC2=CC=CC=C2)O

SMILES

COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O

solubility

not available

Origin of Product

United States

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